molecular formula C10H14N2O2 B8677941 PYRIDIN-3-YL-L-VALINE

PYRIDIN-3-YL-L-VALINE

Cat. No.: B8677941
M. Wt: 194.23 g/mol
InChI Key: VTAWWVOYSQUFLT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PYRIDIN-3-YL-L-VALINE is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to an amino group, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYRIDIN-3-YL-L-VALINE can be achieved through several methods. One common approach involves the aza-Michael addition of pyridine-3-amine to crotonic acid. This reaction can be carried out under solvent-free conditions by grinding the reactants at room temperature, resulting in high yields without the need for catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

PYRIDIN-3-YL-L-VALINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

PYRIDIN-3-YL-L-VALINE has several scientific research applications:

Mechanism of Action

The mechanism of action of PYRIDIN-3-YL-L-VALINE involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4-(pyridin-2-ylamino)butanoic acid: This compound has a similar structure but with a different position of the pyridine ring attachment.

    Pyridine derivatives: Compounds containing the pyridine ring exhibit similar chemical properties and biological activities.

Uniqueness

PYRIDIN-3-YL-L-VALINE is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the chiral center at the 3-methyl position further enhances its potential for selective interactions with biological targets .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(2S)-3-methyl-2-(pyridin-3-ylamino)butanoic acid

InChI

InChI=1S/C10H14N2O2/c1-7(2)9(10(13)14)12-8-4-3-5-11-6-8/h3-7,9,12H,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

VTAWWVOYSQUFLT-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=CN=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC1=CN=CC=C1

Origin of Product

United States

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